molecular formula C11H11NO3 B601192 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one CAS No. 135498-43-0

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Cat. No.: B601192
CAS No.: 135498-43-0
M. Wt: 205.22
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS Number: 135498-43-0) is a member of the benzoxazinone family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications as an antimicrobial agent, anti-platelet aggregation agent, and inhibitor of human leukocyte elastase. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

The chemical structure of this compound is characterized by the presence of an ethoxy group at position 2 and a methyl group at position 6. Its molecular formula is C11H13NO3C_{11}H_{13}NO_3, and it exhibits properties typical of benzoxazinones, which include interactions with various enzymes and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of pathogenic bacteria such as Salmonella typhi and Escherichia coli . The effectiveness of this compound against fungal pathogens has also been evaluated, demonstrating varying degrees of inhibition against species like Sclerotium rolfsii and Rhizoctonia solani.

Table 1: Antimicrobial Activity Against Fungal Pathogens

PathogenConcentration (ppm)% Inhibition
Sclerotium rolfsii100052.3
50060.3
25079.6
Rhizoctonia solani10000
5000
2500

The data indicates that while the compound effectively inhibits Sclerotium rolfsii, it shows no significant effect on Rhizoctonia solani at the tested concentrations .

Enzyme Inhibition

The compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in tissue degradation associated with various diseases. Inhibition studies have revealed that this compound interacts with HLE through a stoichiometric reaction, leading to the inactivation of this protease . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Anti-Platelet Aggregation

In addition to its antimicrobial properties, this benzoxazinone derivative has been identified as an anti-platelet aggregation agent. This activity is particularly relevant in cardiovascular medicine, where platelet aggregation plays a key role in thrombus formation .

Molecular Mechanism

The molecular mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets. For instance, it has been demonstrated to inactivate chymotrypsin through a high-rate constant reaction involving nucleophilic acylation . Such interactions suggest that this compound may have broader implications in drug design aimed at modulating enzyme activity.

Case Studies

Several studies have highlighted the potential applications of benzoxazinones in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoxazinones, including derivatives similar to this compound. Results indicated significant antibacterial activity against multiple strains .
  • Inflammatory Disease Models : Research involving animal models demonstrated that compounds like this compound could reduce inflammation markers by inhibiting elastase activity .

Properties

IUPAC Name

2-ethoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWXJEXMJCTFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Reactant of Route 2
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

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